molecular formula C15H20N4O4S B7717191 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B7717191
M. Wt: 352.4 g/mol
InChI Key: MASXCAGKLMIKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide: is a synthetic organic compound that features a benzamide core substituted with an imidazole ring, a methoxy group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain through a nucleophilic substitution reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxy derivative.

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Attachment of the Methylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfamoyl groups.

    Reduction: Reduction reactions can target the imidazole ring and the benzamide core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzamide core and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the methoxy and methylsulfamoyl groups.

    Reduction: Reduced forms of the imidazole ring and benzamide core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole ring structure.

    Omeprazole: An antiulcer drug that also contains an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-16-24(21,22)14-10-12(4-5-13(14)23-2)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11,16H,3,6,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXCAGKLMIKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.